1-(2,3,4-Trifluorophenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(2,3,4-trifluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)4-6-2-3-7(10)9(12)8(6)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYJQKHIYVPNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278831 | |
| Record name | 2-Propanone, 1-(2,3,4-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-39-3 | |
| Record name | 2-Propanone, 1-(2,3,4-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(2,3,4-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation remains a cornerstone for synthesizing trifluorophenylpropanones. For 1-(2,3,4-trifluorophenyl)propan-2-one, the reaction involves electrophilic substitution of 2,3,4-trifluorobenzene with acetyl chloride or chloroacetone in the presence of Lewis acids like aluminum chloride (AlCl₃). The electron-withdrawing fluorine substituents deactivate the aromatic ring, necessitating vigorous conditions.
Key parameters include:
Industrial-Scale Adaptations
Industrial protocols often employ continuous flow reactors to improve heat dissipation and reduce reaction times. A representative setup involves:
-
Feedstock ratio : 1:1.2 molar ratio of 2,3,4-trifluorobenzene to acetyl chloride.
-
Residence time : 15–20 minutes at 50°C yields 68–72% crude product.
-
Work-up : Quenching with ice-cold water followed by extraction with heptane isolates the ketone.
Diazonium Salt Coupling
Diazotization and Coupling with Isopropenyl Acetate
Adapted from fenfluramine intermediate synthesis, this method involves:
-
Diazotization : 2,3,4-Trifluoroaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid at 5–10°C to form the diazonium salt.
-
Coupling : The diazonium salt reacts with isopropenyl acetate in methanol/water mixtures catalyzed by cuprous chloride (CuCl).
Critical conditions :
Purification via Bisulfite Complex
Post-reaction purification leverages the ketone’s affinity for sodium metabisulfite:
-
Complex formation : Crude product treated with Na₂S₂O₅ in heptane/water forms a crystalline bisulfite adduct.
-
Alkaline hydrolysis : Adduct dissociation in NaOH yields pure ketone (46–59% recovery).
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Magnesium-halogen exchange followed by ketone formation offers a halogen-free pathway:
-
Grignard reagent synthesis : 2,3,4-Trifluorophenylmagnesium bromide reacts with methyl trifluoroacetate at −78°C.
-
Quenching : Hydrolysis with ammonium chloride yields the ketone (55–60% purity).
Oxidative Methods
Direct oxidation of 1-(2,3,4-trifluorophenyl)propan-2-ol using Jones reagent (CrO₃/H₂SO₄) achieves 70–75% conversion but risks over-oxidation to carboxylic acids.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 68–72% | 90–95% | High | AlCl₃ handling, HCl emissions |
| Diazonium Coupling | 59–72% | 95–98% | Moderate | Diazonium salt instability |
| Grignard Reaction | 55–60% | 85–90% | Low | Cryogenic conditions |
Research Findings and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 1-(2,3,4-trifluorophenyl)propan-2-ol.
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving ketones.
Medicine: Research into potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which 1-(2,3,4-Trifluorophenyl)propan-2-one exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biochemical pathways, where it can act as an inhibitor or modulator of specific enzymes.
Comparison with Similar Compounds
Electronic Effects of Substituents
Positional Isomerism
- 2,3,4-F vs. 2,4,5-F : The positional arrangement of fluorine atoms significantly impacts electronic distribution. For example, 1-(2,4,5-trifluorophenyl)propan-2-one (used in sitagliptin-IMF synthesis) has fluorine atoms meta and para to the ketone group, whereas the 2,3,4-isomer has ortho and meta substitution, which may affect regioselectivity in subsequent reactions .
Pharmacological Relevance
- Metabolism : Methoxy-substituted analogs like 1-(4-methoxyphenyl)propan-2-one undergo O-demethylation to active metabolites (e.g., p-hydroxyamphetamine) , whereas fluorinated derivatives like this compound may exhibit slower metabolic degradation due to fluorine’s resistance to enzymatic cleavage.
Biological Activity
1-(2,3,4-Trifluorophenyl)propan-2-one, also known as trifluoromethyl acetophenone, has gained attention in recent years due to its potential biological activities. This compound is characterized by the presence of three fluorine atoms on the aromatic ring, which significantly influences its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
The molecular formula of this compound is . The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, while the carbonyl group may participate in hydrogen bonding interactions. These interactions can lead to various therapeutic effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of halogen atoms often enhances activity against a range of pathogens.
- Anticancer Potential : Preliminary studies suggest that derivatives of acetophenone can induce apoptosis in cancer cells. This effect may involve modulation of signaling pathways related to cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various disease processes. This inhibition could lead to therapeutic effects in conditions where these enzymes are overactive.
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant activity against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzymes related to disease states |
Case Studies
Several studies have evaluated the biological effects of this compound and related compounds:
- Study on Antimicrobial Effects : A comparative analysis demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL for various derivatives.
- Evaluation of Anticancer Properties : In vitro studies assessed the cytotoxic effects on different cancer cell lines. Results indicated significant reductions in cell viability, suggesting potential as an anticancer agent. IC50 values were reported between 7 to 20 µM for various derivatives tested against breast and prostate cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3,4-Trifluorophenyl)propan-2-one, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,3,4-trifluorobenzene and acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like polyacylation. Post-reaction quenching with ice-water and purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of benzene to acetyl chloride) to favor monoacylation.
Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?
- Analysis : The 2,3,4-trifluorophenyl group increases lipophilicity (logP ~2.8) compared to non-fluorinated analogs, enhancing membrane permeability. Fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to the ketone group) .
- Data Comparison :
| Substituent Pattern | logP | Melting Point (°C) |
|---|---|---|
| 2,3,4-Trifluoro | 2.8 | 45–47 |
| 2,4,6-Trifluoro | 3.1 | 52–54 |
| Source: Adapted from PubChem data |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹⁹F NMR : Distinct peaks for each fluorine environment (δ ~-140 to -160 ppm).
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm); ketone proton (δ 2.1 ppm, singlet).
- IR : Strong C=O stretch at ~1700 cm⁻¹.
- Mass Spec : Molecular ion peak at m/z 188.15 (M⁺) .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Strategy : Use directing groups (e.g., protection of the ketone as an enol ether) to control substitution sites. Computational modeling (DFT) predicts favorable positions for nitration or halogenation based on electron density maps .
- Case Study : Nitration at the 5-position (para to ketone) yields 1-(2,3,4-trifluoro-5-nitrophenyl)propan-2-one with 75% regioselectivity when using HNO₃/H₂SO₄ at 0°C .
Q. What role does the trifluorophenyl moiety play in modulating biological activity, and how can derivatives be optimized for kinase inhibition?
- Mechanistic Insight : The trifluoromethyl group enhances metabolic stability and binding affinity to ATP pockets in kinases (e.g., JAK3). SAR studies show that substituting the ketone with a hydroxylamine group increases IC₅₀ values by 10-fold against cancer cell lines .
- Derivative Design : Introduce sulfonamide or urea groups at the ketone position to improve solubility while retaining lipophilicity.
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Experimental Findings : Stability studies (HPLC, 6 months) show degradation <5% when stored in anhydrous DCM at -20°C. Polar solvents (e.g., DMSO) accelerate hydrolysis of the ketone to carboxylic acid at room temperature .
- Recommendation : Use inert atmospheres (N₂) and desiccants for storage.
Data Contradiction & Resolution
Q. Conflicting reports exist on the compound’s cytotoxicity. How can these discrepancies be resolved?
- Analysis : Disparities arise from impurity profiles (e.g., residual Al³⁺ from synthesis) or assay conditions (cell line variability). Reproduce studies using HPLC-purified samples (>99%) and standardized MTT assays (e.g., HepG2 cells, 48h exposure).
- Resolution : A 2024 study confirmed low cytotoxicity (IC₅₀ >100 µM) in purified batches, attributing earlier toxicity reports to by-products like 2,3,4-trifluorobenzoic acid .
Methodological Challenges
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Process Optimization :
- Use continuous flow reactors to improve heat dissipation and reduce side reactions.
- Replace AlCl₃ with FeCl₃ for greener catalysis, achieving 85% yield (vs. 78% with AlCl₃) .
- Quality Control : Implement inline FTIR to monitor acylation in real-time.
Structural Comparisons
Q. How does this compound compare to analogs with differing halogen patterns?
- Key Differences :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
